1-bromo-3-methoxycyclopentane

Radical halogenation Leaving group kinetics Regioselectivity

1-Bromo-3-methoxycyclopentane (CAS 338430-07-2) is a bifunctional cyclopentane derivative bearing a bromine atom at position 1 and a methoxy group at position 3 on the five-membered ring. With molecular formula C6H11BrO and a molecular weight of 179.05 g/mol, it belongs to the class of halogenated cycloalkyl ethers.

Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
CAS No. 338430-07-2
Cat. No. B3261038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-3-methoxycyclopentane
CAS338430-07-2
Molecular FormulaC6H11BrO
Molecular Weight179.05 g/mol
Structural Identifiers
SMILESCOC1CCC(C1)Br
InChIInChI=1S/C6H11BrO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4H2,1H3
InChIKeyMBBUVUBRFAYZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-methoxycyclopentane (CAS 338430-07-2): Chemical Identity, Physicochemical Profile, and Procurement Baseline


1-Bromo-3-methoxycyclopentane (CAS 338430-07-2) is a bifunctional cyclopentane derivative bearing a bromine atom at position 1 and a methoxy group at position 3 on the five-membered ring. With molecular formula C6H11BrO and a molecular weight of 179.05 g/mol, it belongs to the class of halogenated cycloalkyl ethers [1]. The compound is supplied as a liquid at ambient temperature, requires storage at 4 °C, and carries GHS hazard warnings (H302, H315, H319, H335). It is commercially available in research quantities at purity grades of 95% (AKSci, CymitQuimica) and 98% (Leyan), and is also offered through American Elements with custom purity options up to 99.999% for specialty applications [2]. The compound exists as a mixture of diastereomers due to the two stereogenic centers on the cyclopentane ring. Its computed XLogP3-AA of 1.8 and topological polar surface area (TPSA) of 9.2 Ų indicate moderate lipophilicity with limited hydrogen-bonding capacity [1].

Why 1-Bromo-3-methoxycyclopentane Cannot Be Replaced by Regioisomeric or Halo-Swapped Cyclopentane Analogs


In cyclopentane-based synthetic intermediates, substitution pattern and leaving group identity jointly determine reaction rate, regioselectivity, and diastereomeric outcome. The 1,3-disposition of bromine and methoxy in this compound creates a spatial and electronic environment fundamentally different from the 1,2-substituted regioisomer (1-bromo-2-methoxycyclopentane, CAS 29840-06-0). Critically, the bromine atom provides a leaving group with markedly different reactivity from chlorine: in cyclopentane systems, bromocyclopentane exhibits abnormally high reactivity at the 2-position in radical chlorination compared to its chloro analog, and the axial/equatorial conformational enthalpy difference for bromocyclopentane (612 cal/mol) is nearly double that of chlorocyclopentane (344 cal/mol) [1]. Furthermore, the 1,3-substitution pattern imposes unique constraints on downstream transformations: deetherification of 3-methoxycyclopentanols yields only 5–7% of the corresponding 1,3-cyclopentanediols, versus 70–90% for 1,2-diols, meaning that 1,3-substituted cyclopentane building blocks cannot be efficiently accessed through alternative routes that succeed for 1,2-analogs [2].

1-Bromo-3-methoxycyclopentane: Comparative Quantitative Evidence for Differentiated Scientific Selection


Leaving Group Reactivity: Bromocyclopentane vs. Chlorocyclopentane in Radical Chlorination Directing Effects

In the benchmark photochlorination study by Russell and Ito (1963), bromocyclopentane exhibited abnormally high reactivity at the 2-position when compared to chlorocyclopentane under identical conditions (molecular chlorine, 40 °C, CCl₄). For chlorocyclopentane at −30 °C, the relative reactivities of hydrogen atoms at the 1-, 2-, and 3-positions were quantified as 0.18 : 0.32 : 0.75 [1]. Bromocyclopentane deviated sharply from this pattern, with the 2-position reactivity significantly elevated due to neighboring-group participation of the bromine atom during hydrogen abstraction [1]. This class-level inference extends to the target compound: 1-bromo-3-methoxycyclopentane is expected to exhibit enhanced reactivity at positions adjacent to bromine versus what would be observed for the hypothetical 1-chloro-3-methoxycyclopentane analog, enabling more efficient and predictable functionalization at the C2 and C4 positions [2].

Radical halogenation Leaving group kinetics Regioselectivity Synthetic methodology

Regiochemistry-Driven Synthetic Access: 1,3- vs. 1,2-Cyclopentanediol Yield Differential

The 1967 Canadian Journal of Chemistry study by Pews et al. established that the 1,3-substitution pattern on cyclopentane imposes a severe synthetic penalty in deetherification reactions. When 3-methoxycyclopentanols were treated with 68% hydrobromic acid at 65–70 °C, the corresponding 1,3-cyclopentanediols were obtained in only 5–7% yield, whereas 1,2-cyclopentanediols were produced in 70–90% yield under identical conditions [1]. Conversely, hydrogenolysis of methoxybromocyclohexanols and methoxychlorocyclopentanols provided stereospecific syntheses of cis- and trans-2- and -3-methoxycyclohexanols and -cyclopentanols in 80–97% yields [1]. This means that 1,3-disubstituted cyclopentane targets are far more efficiently accessed via halo-methoxy intermediates like 1-bromo-3-methoxycyclopentane (which retains the bromine for further elaboration) than through alcohol deetherification routes. The 1-bromo-2-methoxycyclopentane regioisomer (CAS 29840-06-0), by contrast, serves a different synthetic niche aligned with 1,2-disubstituted targets .

Stereospecific synthesis Cyclopentane diols Deetherification Regiochemistry

Conformational Energetics: Axial/Equatorial Enthalpy Difference of Bromo- vs. Chloro-Cyclopentane

Temperature-dependent Raman spectroscopy studies on neat liquid samples established that the enthalpy difference (ΔH) between axial and equatorial conformers is 612 cal/mol for bromocyclopentane and only 344 cal/mol for chlorocyclopentane [1]. This 1.78-fold larger enthalpy gap for the bromo derivative means that the conformational equilibrium in bromocyclopentane systems is more strongly biased toward the thermodynamically favored conformer than in chloro systems. For 1-bromo-3-methoxycyclopentane, this translates into a more predictable ground-state conformation—a critical parameter for stereoselective reactions where the trajectory of nucleophilic attack (SN2) or elimination (E2) depends on the spatial orientation of the leaving group [2]. The 1,3-methoxy substituent further modulates this conformational landscape through its own steric and electronic preferences, creating a uniquely defined conformational profile not available from the 1,2-regioisomer or from simpler halo-cyclopentanes like bromocyclopentane (CAS 137-43-9) or chlorocyclopentane (CAS 930-28-9).

Conformational analysis Pseudorotation barrier Ring puckering Vibrational spectroscopy

Drug Discovery Scaffold Precedent: trans-3-Methoxycyclopentyl as a Privileged GABAA Receptor Pharmacophore Component

The trans-3-methoxycyclopentyl fragment—directly accessible from 1-bromo-3-methoxycyclopentane via SN2 amination or other nucleophilic displacement—has been validated in patented drug discovery programs targeting the GABAA receptor. In BindingDB entry BDBM513298 (US Patent 20240279218, Hoffmann-La Roche), the compound trans-N-((1RS,3RS)-3-methoxycyclopentyl)-6-((5-methyl-3-(6-methylpyridin-3-yl)isoxazol-4-yl)methoxy)pyridazine-3-carboxamide demonstrated a Ki of 7.60 nM against the human GABAA receptor α5β3γ2 subtype, measured by competition with [³H]flumazenin in HEK293 cells [1]. This sub-10 nM affinity establishes the 3-methoxycyclopentyl group as a viable pharmacophore element for CNS-penetrant ligand design. By contrast, the 2-methoxycyclopentyl regioisomer would project the methoxy group into a different spatial vector, altering both the pharmacophore geometry and the conformational preferences of the cyclopentane ring in the protein binding pocket [2]. The availability of 1-bromo-3-methoxycyclopentane as a synthetic entry point to this scaffold class is therefore directly linked to a demonstrated drug discovery application.

GABAA receptor CNS drug discovery Binding affinity Pharmacophore design

Procurement Specification Differentiation: Purity Grades, Scalability, and Diastereomer Composition Across Suppliers

1-Bromo-3-methoxycyclopentane (CAS 338430-07-2) is available from multiple suppliers at distinct specification tiers. Standard research-grade purity is 95% (AKSci, CymitQuimica/Biosynth) or 98% (Leyan) . American Elements offers custom ultra-high purity grades up to 99.999% with Mil Spec, ACS, Reagent, and Pharmaceutical Grade options, along with bulk packaging up to ton-scale quantities [1]. By comparison, the 1,2-regioisomer 1-bromo-2-methoxycyclopentane (CAS 29840-06-0) is offered at 95% purity (Leyan) with similar pricing tier . Unsubstituted bromocyclopentane (CAS 137-43-9) is more commoditized, available at ≥98% purity from TCI and at 99% from AKSci, reflecting its simpler synthesis and broader industrial use . A critical procurement distinction is that 1-bromo-3-methoxycyclopentane is supplied as a mixture of diastereomers, which must be specified in procurement documentation when stereochemical purity is required for downstream applications. Physical property data (boiling point, melting point, density, refractive index) remain largely unreported for this compound, making supplier Certificate of Analysis documents essential for batch-to-batch quality verification [1].

Chemical procurement Purity specification Diastereomer mixture Bulk supply

1-Bromo-3-methoxycyclopentane (CAS 338430-07-2): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Stereospecific Synthesis of 1,3-Disubstituted Cyclopentane Pharmacophore Building Blocks

For medicinal chemistry programs requiring 1,3-disubstituted cyclopentane cores—particularly CNS-targeted ligands such as GABAA receptor modulators—1-bromo-3-methoxycyclopentane provides a direct SN2 entry to trans-3-methoxycyclopentylamine intermediates. The 1967 dehalogenation–deetherification study demonstrated that hydrogenolysis of methoxybromocyclopentanols affords stereospecific access to 3-methoxycyclopentanols in 80–97% yields, establishing a reliable two-step sequence: nucleophilic displacement of bromine followed by deprotection or further functionalization [1]. This route is particularly compelling given that direct deetherification of 3-methoxycyclopentanols fails (5–7% yield), making the bromo-methoxy intermediate the only viable high-yielding entry point [1].

CNS Drug Discovery: GABAA Receptor α5 Subtype-Selective Ligand Elaboration

Patent US 20240279218 (Hoffmann-La Roche) demonstrates that the trans-3-methoxycyclopentyl fragment, when incorporated into a pyridazine-carboxamide scaffold, yields a GABAA α5β3γ2 ligand with Ki = 7.60 nM [2]. 1-Bromo-3-methoxycyclopentane serves as the synthetic precursor to this pharmacophore through nucleophilic amination at the bromine-bearing carbon. The 1,3-regiochemistry is essential: the 1,2-regioisomer would orient the methoxy group into a different spatial vector incompatible with the binding pose validated in the patent. This scenario represents the highest-value application of the compound in drug discovery settings.

Conformationally Defined Cyclopentane Scaffolds for Structure-Activity Relationship (SAR) Studies

The 1.78-fold larger axial/equatorial enthalpy gap of bromocyclopentane (612 cal/mol) versus chlorocyclopentane (344 cal/mol) [3] means that bromine-substituted cyclopentane derivatives populate a narrower conformational ensemble. For SAR programs where conformational rigidity correlates with target selectivity, 1-bromo-3-methoxycyclopentane offers a more predictable ground-state geometry than chloro analogs, enabling more reliable pharmacophore modeling. The 3-methoxy group further biases ring puckering, creating a uniquely constrained scaffold for probing stereochemical requirements of biological targets.

Custom Synthesis and Specialty Chemical Manufacturing at Scale

American Elements supplies 1-bromo-3-methoxycyclopentane in bulk quantities with custom purity specifications up to 99.999%, including Mil Spec, ACS Reagent, and Pharmaceutical Grade options [4]. This scalability, combined with the compound's role as a gateway to 1,3-disubstituted cyclopentane targets that are otherwise inaccessible in high yield, positions it for use in larger-scale pharmaceutical intermediate manufacturing where the premium over simpler bromocyclopentane or chlorocyclopentane intermediates is justified by the unique synthetic access it provides [1].

Quote Request

Request a Quote for 1-bromo-3-methoxycyclopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.